molecular formula C16H16N2O2 B2550851 2-(2-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone CAS No. 2320147-49-5

2-(2-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone

Cat. No.: B2550851
CAS No.: 2320147-49-5
M. Wt: 268.316
InChI Key: IHYVWQMNPMDALY-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,4-b]pyridine class, characterized by a fused bicyclic structure combining pyrrole and pyridine rings. The ethanone moiety at position 1 is substituted with a 2-methoxyphenyl group, introducing steric and electronic effects that influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-2-(2-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-20-15-7-3-2-5-12(15)9-16(19)18-10-13-6-4-8-17-14(13)11-18/h2-8H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYVWQMNPMDALY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CC3=C(C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Biological Activity

The compound 2-(2-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone is a member of the pyrrolopyridine class, which has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C15H14N2OC_{15}H_{14}N_{2}O. Its structure features a methoxyphenyl group and a pyrrolopyridine moiety, which are critical for its biological interactions.

1. Antiparasitic Activity

Research indicates that derivatives of pyrrolopyridines exhibit significant antiparasitic properties. For example, modifications in the structure can enhance activity against parasites such as Leishmania and Trypanosoma species. In vitro studies have shown that certain analogs demonstrate low effective concentrations (EC50) in the nanomolar range, suggesting potent activity against these pathogens .

2. Anticancer Properties

The compound has been evaluated for its anticancer potential. Studies have demonstrated that it inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, with IC50 values indicating effectiveness in the low micromolar range .

3. Neuroprotective Effects

Recent investigations into neuroprotective properties suggest that this compound may inhibit acetylcholinesterase (AChE), an enzyme involved in neurodegenerative diseases like Alzheimer's. In vitro assays have reported significant inhibition percentages at concentrations around 50 µM, with IC50 values indicating promising potency compared to standard inhibitors .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various substitutions on the pyrrolopyridine scaffold:

Substitution Effect on Activity Remarks
Methoxy GroupEnhances solubility and bioavailabilityCritical for maintaining activity
Halogen SubstituentsModulate potency against specific targetsVaries based on position and type
Alkyl GroupsCan improve metabolic stabilityLarger groups may reduce activity

Case Studies

  • Antiparasitic Evaluation : A study involving a series of pyrrolopyridine derivatives showed that introducing polar functional groups significantly improved aqueous solubility and maintained antiparasitic activity. The most effective compounds had EC50 values below 0.01 µM against Leishmania species .
  • Cancer Cell Line Studies : In a comparative study of various derivatives, one analog demonstrated an IC50 of 0.5 µM against lung cancer cells, indicating strong potential for further development as an anticancer agent .
  • Neuroprotection Research : In a study assessing neuroprotective effects, the compound was shown to inhibit AChE with an IC50 of approximately 25 µM, suggesting it could be a lead compound for developing treatments for Alzheimer's disease .

Comparison with Similar Compounds

Structural Analogues of Pyrrolo[3,4-b]pyridine Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents Molecular Weight (g/mol) Biological Activity/Application Reference
2-(2-Methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone Pyrrolo[3,4-b]pyridine 2-Methoxyphenyl ethanone ~309.35 Under investigation (potential CNS agent) N/A
1-(2,4-Dimethyl-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(1-(2-(trifluoromethyl)pyridin-4-yl)azetidin-3-yl)ethanone (Emraclidine/CVL-231) Pyrrolo[3,4-b]pyridine 2,4-Dimethyl, trifluoromethyl-pyridinyl-azetidine ~462.43 M4 muscarinic receptor PAM (Phase II trials for schizophrenia) [9]
Piperazin-1-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone Hydrochloride Pyrrolo[3,4-b]pyridine Piperazine-methanone (hydrochloride salt) ~322.80 Intermediate for CNS-targeted drug synthesis [8]
2-(5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid Pyrrolo[3,4-b]pyridine (diketo) Acetic acid ~220.18 Enzyme inhibitor scaffold (preclinical) [5]

Detailed Analysis of Structural and Functional Differences

(a) Emraclidine (CVL-231)
  • Structural Differences : Emraclidine features 2,4-dimethyl groups on the pyrrolo[3,4-b]pyridine core and a trifluoromethyl-pyridinyl-azetidine substituent. The trifluoromethyl group enhances metabolic stability, while the azetidine ring improves receptor binding affinity.
  • Functional Impact : These modifications confer selectivity for the M4 muscarinic receptor, with demonstrated efficacy in modulating dopamine signaling in schizophrenia models . In contrast, the methoxyphenyl group in the target compound may favor interactions with serotonin or adrenergic receptors due to its aromatic electron-donating substituent.
(b) Piperazin-1-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone Hydrochloride
  • Structural Differences : The piperazine substituent introduces a basic nitrogen, enabling salt formation (hydrochloride) for improved solubility.
  • Functional Impact : Piperazine derivatives are commonly used in CNS drugs (e.g., antipsychotics). The target compound’s methoxyphenyl group lacks this basicity, suggesting differences in blood-brain barrier penetration and pharmacokinetics .
(c) 2-(5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic Acid
  • Functional Impact: This compound is a candidate for protease inhibition, whereas the target compound’s ethanone and methoxyphenyl groups may prioritize lipophilicity for membrane permeability .

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